3-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
3-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine-2-carbonitrile core substituted with a piperidin-3-yloxy group at position 2. The piperidine ring is further modified at the nitrogen atom by a pyridin-3-ylsulfonyl moiety. While direct data on its biological activity are unavailable in the provided evidence, its structural analogs highlight roles in targeting enzymes or receptors, particularly due to the sulfonyl and carbonitrile functionalities .
Properties
IUPAC Name |
3-(1-pyridin-3-ylsulfonylpiperidin-3-yl)oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c16-9-14-15(19-7-6-18-14)23-12-3-2-8-20(11-12)24(21,22)13-4-1-5-17-10-13/h1,4-7,10,12H,2-3,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTXCYFAXRORPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, including the formation of the piperidine and pyrazine rings, followed by their functionalization and coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the selection of appropriate catalysts and reagents would be crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity : Compounds similar to 3-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile have been studied for their potential to inhibit various cancer cell lines. The presence of the pyridine and piperidine moieties contributes to the compound's ability to interact with biological targets involved in tumor growth and proliferation .
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity against a range of pathogens, suggesting potential applications in developing new antibiotics .
-
Neurological Disorders
- CNS Activity : The compound's structure suggests possible interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders such as depression or anxiety. The piperidine ring may enhance blood-brain barrier permeability, facilitating central nervous system (CNS) effects .
-
Histone Methyltransferase Inhibition
- Case studies have shown that compounds featuring similar structural motifs can act as inhibitors of histone methyltransferases, enzymes that play a critical role in gene regulation and epigenetics. This inhibition can have implications for cancer therapy and other diseases linked to epigenetic dysregulation .
Case Studies and Research Findings
- Study on Anticancer Effects :
- Antimicrobial Efficacy :
- CNS Activity Assessment :
Mechanism of Action
The mechanism of action of 3-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Research Findings and Limitations
- Structural Analogues: BK66806 () shares the pyrazine-2-carbonitrile core but substitutes the sulfonyl group with an oxazole-carbonyl, demonstrating how minor changes alter physicochemical profiles.
- Patent Compounds (): Pyridinylmethyl-carbamates with trifluoroacetic acid counterions suggest that the target’s sulfonyl group could improve stability compared to carbamates.
- Limitations : Direct biological or crystallographic data (e.g., PHENIX/Phaser software applications in –3) are absent for the target compound, necessitating further empirical studies.
Biological Activity
The compound 3-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a novel heterocyclic structure that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure includes a pyrazine core substituted with a pyridinyl sulfonamide and a piperidine moiety, which enhances its solubility and biological interactions.
Antitumor Activity
Research has indicated that derivatives of pyrazine and pyrazole compounds exhibit significant antitumor properties. For instance, studies have shown that pyrazole derivatives can inhibit key oncogenic pathways, including:
- BRAF(V600E) Inhibition : Several pyrazole derivatives have demonstrated inhibitory activity against mutated BRAF, a common target in melanoma treatment .
- EGFR Inhibition : The compound's structure suggests potential interaction with the epidermal growth factor receptor (EGFR), which is crucial in various cancers .
A recent study evaluated a series of pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The findings revealed that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity, particularly in combination with conventional chemotherapy agents like doxorubicin .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is supported by its structural components. Pyrazole derivatives are known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. For example, compounds similar to this compound have shown efficacy in reducing nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) levels in vitro .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity. Key findings include:
- Sulfonamide Group : Enhances binding affinity to target proteins due to its ability to form hydrogen bonds.
- Piperidine Moiety : Contributes to improved lipophilicity and cellular uptake.
Table 1 summarizes various derivatives and their corresponding biological activities:
| Compound Derivative | Target Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| A | BRAF(V600E) Inhibition | 50 | |
| B | EGFR Inhibition | 30 | |
| C | TNF-α Production Inhibition | 25 |
Case Studies
-
Combination Therapy in Breast Cancer :
A study explored the synergistic effects of combining doxorubicin with various pyrazole derivatives. The results indicated that certain compounds exhibited enhanced cytotoxicity in MDA-MB-231 cells, suggesting potential for combination therapy in resistant breast cancer subtypes . -
Inflammation Models :
In vivo models demonstrated that compounds similar to this compound significantly reduced inflammation markers in induced arthritis models, highlighting their therapeutic potential in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
